Lipophilicity Control: Cyclopentyl Confers Lower LogP than Cyclohexyl Analog
The XLogP3 of N-(furan-2-ylmethyl)cyclopentanamine is 1.7 [1], whereas the cyclohexyl analog N-(furan-2-ylmethyl)cyclohexanamine has a reported logP range of 2.1–2.5 . The cyclopentyl derivative is approximately 0.4–0.8 log units more hydrophilic. This difference is quantitatively meaningful for drug design, where small changes in logP correlate with altered membrane permeability and metabolic clearance [2].
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | N-(furan-2-ylmethyl)cyclohexanamine, logP = 2.1–2.5 |
| Quantified Difference | ΔlogP = -0.4 to -0.8 (more hydrophilic) |
| Conditions | Computational prediction (PubChem XLogP3 3.0 / VulcanChem datasheet) |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, critical for in vitro assay reliability.
- [1] PubChem Compound Summary for CID 1080489, N-(furan-2-ylmethyl)cyclopentanamine. XLogP3-AA = 1.7. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
